N-(3,4-dimethoxyphenyl)-3,5-dinitrobenzamide
Description
Properties
Molecular Formula |
C15H13N3O7 |
|---|---|
Molecular Weight |
347.28 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O7/c1-24-13-4-3-10(7-14(13)25-2)16-15(19)9-5-11(17(20)21)8-12(6-9)18(22)23/h3-8H,1-2H3,(H,16,19) |
InChI Key |
WWIVUCGLXUETFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-3,5-dinitrobenzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of methoxy and dinitro groups, contributes to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related case studies.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a dinitro group at the 3 and 5 positions. The structural formula can be represented as follows:
This compound exhibits properties that make it a versatile candidate for further pharmacological studies.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves:
- Nitration : Introducing nitro groups onto the aromatic ring.
- Amidation : Reacting the dinitro compound with an amine derivative to form the amide bond.
Optimizations in synthesis techniques have been explored to enhance yield and purity, including the use of continuous flow reactors for large-scale production.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound acts as an irreversible inhibitor of certain enzymes crucial for cancer cell survival.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels, which disrupts cellular homeostasis and promotes cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies demonstrate effectiveness against several bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition.
The biological activity of this compound is largely due to its structural features:
- Nitro Groups : These groups increase the compound's reactivity and binding affinity to biological targets.
- Methoxy Substituents : They enhance solubility and modulate interaction with enzymes or receptors involved in disease processes .
Case Studies
Several studies highlight the effectiveness of this compound in various biological contexts:
- In Vitro Studies : A study demonstrated that this compound exhibited an IC50 value of approximately 10 µM against specific cancer cell lines, indicating potent anticancer activity .
- In Vivo Models : Animal studies have shown that treatment with this compound resulted in reduced tumor growth compared to control groups .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide | Methoxy group at position 4 | Different biological activity due to substitution pattern |
| N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide | Benzyloxy group instead of methoxy | Varying electronic properties affecting reactivity |
| N-(4-acetylphenyl)-3,5-dinitrobenzamide | Acetyl group instead of ethyl chain | Potentially different pharmacological properties |
This table illustrates how variations in substitution patterns can significantly influence the biological activity and reactivity profiles of these compounds.
Comparison with Similar Compounds
Key Findings :
- DNB1 and DNB2 exhibit superior potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis, likely due to their ethoxy and benzyloxy groups enhancing membrane permeability .
- Chloropentyl and azidopentyl analogs show moderate activity, suggesting that bulkier substituents may reduce efficacy .
- The target compound’s 3,4-dimethoxyphenyl group may optimize lipophilicity for bacterial targeting, though direct activity data is unavailable in the provided evidence.
Key Insights :
- Hydroxyl groups on the phenethyl moiety facilitate electron transfer in carbon nanotube paste electrodes .
- The target compound’s methoxy groups, being less polar, may reduce suitability for sensing but improve stability in biological matrices.
Physicochemical and Structural Properties
- Crystallinity : N-(3,5-Dimethoxyphenyl)benzamide (lacking nitro groups) forms stable crystals with a mean C–C bond length of 0.004 Å, suggesting nitro groups in the target compound may introduce steric hindrance .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3,4-dimethoxyphenyl)-3,5-dinitrobenzamide, and what intermediates are critical for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is coupling 3,5-dinitrobenzoyl chloride with 3,4-dimethoxyaniline under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Key intermediates include the nitro-substituted benzoyl chloride precursor and the amine derivative. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–5°C during coupling) significantly impact purity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and functional groups. For example, methoxy protons appear as singlets at ~3.8–4.0 ppm, while aromatic protons in the dinitrobenzamide moiety show distinct splitting .
- X-ray Crystallography : Resolves crystal packing and molecular geometry. A study on a related dinitrobenzamide derivative revealed planar aromatic rings with intramolecular hydrogen bonding influencing stability .
- HPLC-MS : Validates purity (>95%) and molecular weight confirmation.
Q. How can researchers address solubility challenges during experimental design?
- Methodological Answer : The compound’s poor aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For kinetic studies, sonication or co-solvent systems (e.g., PEG-400/water) improve dissolution. Solubility parameters (Hansen solubility parameters) should be calculated to optimize solvent selection .
Advanced Research Questions
Q. What electrochemical applications exist for this compound, and how does its nitro group enhance sensor performance?
- Methodological Answer : The nitro groups act as redox-active moieties, enabling electrochemical detection. For example, N-(3,4-dihydroxyphenethyl)-3,5-dinitrobenzamide-modified carbon nanotube electrodes exhibit high sensitivity for detecting ascorbic acid, acetaminophen, and tryptophan simultaneously. The nitro groups facilitate electron transfer, with peak separation at ~200 mV (pH 7.0) allowing multiplex detection . Calibration curves should be constructed using square-wave voltammetry (SWV) with a linear range of 0.03–70 µM .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. For a structurally similar dinitrobenzamide, SC-XRD revealed a mean C–C bond length of 1.39 Å and intermolecular hydrogen bonds (N–H···O) stabilizing the lattice. Discrepancies in torsion angles between computational (DFT) and experimental data can be resolved by refining force field parameters .
Q. What strategies are recommended for studying biological interactions, given potential interference from the methoxy groups?
- Methodological Answer : The methoxy groups may sterically hinder target binding. To mitigate this:
- Docking Studies : Use software like AutoDock Vina with flexible ligand settings to account for methoxy rotation.
- SAR Modifications : Synthesize analogs (e.g., replacing methoxy with hydroxyl groups) to compare binding affinities.
- Fluorescence Quenching Assays : Monitor interactions with serum albumin (e.g., BSA) to assess binding constants () and thermodynamic parameters .
Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis. Nitro groups are typically stable in acidic conditions but may degrade in strongly alkaline media.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (~200°C for related nitrobenzamides) .
Q. How can contradictory data in the literature regarding biological activity be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., IC values from MTT assays with consistent cell lines).
- Dose-Response Validation : Replicate studies with controlled variables (e.g., serum-free media to avoid protein-binding artifacts).
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
